molecular formula C15H18N2O6 B2525834 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid CAS No. 78243-32-0

2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid

Cat. No.: B2525834
CAS No.: 78243-32-0
M. Wt: 322.317
InChI Key: FQZBRAJJMZZXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid typically involves the reaction of ethyl 4-piperidinecarboxylate with 5-nitro-2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-[4-(Aminocarbonyl)piperidino]-5-aminobenzenecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[4-(Hydroxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid and ethanol.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid
  • 2-[4-(Ethoxycarbonyl)piperidino]-4-nitrobenzenecarboxylic acid
  • 2-[4-(Ethoxycarbonyl)piperidino]-5-chlorobenzenecarboxylic acid

Uniqueness

2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and ethoxycarbonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-2-23-15(20)10-5-7-16(8-6-10)13-4-3-11(17(21)22)9-12(13)14(18)19/h3-4,9-10H,2,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZBRAJJMZZXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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